molecular formula C8H5Cl2N3 B2373385 6,7-Dichloroquinazolin-2-amine CAS No. 18672-00-9

6,7-Dichloroquinazolin-2-amine

Cat. No.: B2373385
CAS No.: 18672-00-9
M. Wt: 214.05
InChI Key: OGBCMMGCLNFANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinazolin-2-amine typically involves the reaction of 6,7-dichloroquinazoline with ammonia or an amine under controlled conditions. One common method includes the use of cyanogen chloride and a diamine precursor, which is then boiled to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6,7-Dichloroquinazolin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar structure but lacking chlorine atoms.

    6-Chloroquinazoline: A derivative with one chlorine atom.

    7-Chloroquinazoline: Another derivative with a chlorine atom at a different position.

Uniqueness: 6,7-Dichloroquinazolin-2-amine is unique due to the presence of two chlorine atoms at specific positions on the quinazoline ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6,7-dichloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCMMGCLNFANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-00-9
Record name 6,7-Dichloroquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.